![molecular formula C24H15ClN4O5 B2656353 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207017-97-7](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClN4O5 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Rearrangements and New Compounds Synthesis
The reactivity of quinazoline derivatives with specific reagents can lead to molecular rearrangements forming new compounds. For instance, 3-chloroquinoline-2,4-diones react with ethanolamine, leading to the formation of 3-hydroxyethylaminoquinoline-2,4-diones, which upon further reactions can cyclize to create thioxoimidazo derivatives. This reactivity underscores the potential of quinazoline derivatives in synthesizing new molecular structures with possible unique properties (Klásek, Lyčka, & Rouchal, 2020).
Potential Anticancer Applications
Quinazolinone derivatives exhibit a range of biological activities, including potential antitumor effects. Synthesis of novel quinazolinone compounds has been explored for their cytotoxic evaluation against cancer cell lines, indicating their relevance in the development of anticancer agents. These studies reveal the compound's utility in designing novel pharmaceutically active compounds with cytotoxic activity against various cancer cell lines (Poorirani et al., 2018).
Antimicrobial Activity
The synthesis of new heterocyclic compounds from quinazoline derivatives, such as furothiazolo pyrimido quinazolinones, has demonstrated significant antimicrobial activity. These compounds have shown efficacy in inhibiting the growth of both bacteria and fungi, indicating their potential as antimicrobial agents (Abu‐Hashem, 2018).
Binding Affinity Towards Receptors
Quinazoline derivatives' binding data and functional antagonism studies have shown that they can be considered a useful scaffold for obtaining selective Gly/NMDA and AMPA receptor antagonists. The introduction of specific substituents can yield compounds with selective affinity towards these receptors, highlighting the compound's importance in neuroscience research (Colotta et al., 2004).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is synthesized from 3-hydroxyquinazoline-2,4(1H,3H)-dione and 1,3-benzodioxole. The second intermediate is 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-chlorobenzonitrile, hydrazine hydrate, and 3-chloro-2-nitrobenzoic acid.", "Starting Materials": [ "3-hydroxyquinazoline-2,4(1H,3H)-dione", "1,3-benzodioxole", "4-chlorobenzonitrile", "hydrazine hydrate", "3-chloro-2-nitrobenzoic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-hydroxyquinazoline-2,4(1H,3H)-dione (1.0 g, 6.0 mmol) and 1,3-benzodioxole (1.2 g, 8.4 mmol) in acetic anhydride (20 mL) and add sodium acetate (1.5 g, 18.0 mmol).", "b. Heat the reaction mixture at 120°C for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Extract the product with ethyl acetate (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to obtain 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione as a white solid (1.0 g, 70%).", "Step 2: Synthesis of 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione", "a. Dissolve 4-chlorobenzonitrile (1.0 g, 7.0 mmol) and hydrazine hydrate (0.5 mL, 10.5 mmol) in ethanol (20 mL) and heat the reaction mixture at reflux for 6 hours.", "b. Cool the reaction mixture to room temperature and filter the precipitated product.", "c. Dissolve the product in a mixture of sulfuric acid (5 mL) and water (5 mL) and heat the reaction mixture at 80°C for 2 hours.", "d. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "e. Extract the product with ethyl acetate (3 x 50 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "g. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to obtain 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione as a white solid (1.2 g, 80%).", "Step 3: Coupling of the two intermediates", "a. Dissolve 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione (0.5 g, 1.5 mmol) and 7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (0.6 g, 1.8 mmol) in ethanol (20 mL).", "b. Add sodium hydroxide (0.3 g, 7.5 mmol) and heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (100 mL).", "d. Extract the product with ethyl acetate (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to obtain the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, as a white solid (0.6 g, 50%)." ] } | |
Numéro CAS |
1207017-97-7 |
Nom du produit |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C24H15ClN4O5 |
Poids moléculaire |
474.86 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-16-5-2-14(3-6-16)21-27-22(34-28-21)15-4-7-17-18(10-15)26-24(31)29(23(17)30)11-13-1-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
Clé InChI |
RSMDNMPWYUAOAL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=C(C=C6)Cl)NC3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate](/img/structure/B2656271.png)
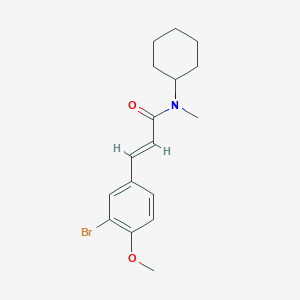
![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2656276.png)

![4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2656280.png)
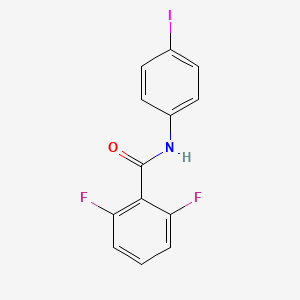
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2656282.png)
![(E)-N-[2-(5-Chloroindol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2656283.png)
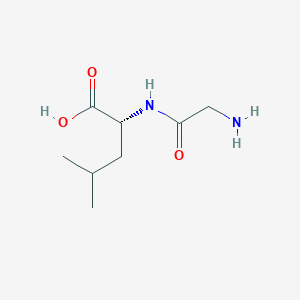
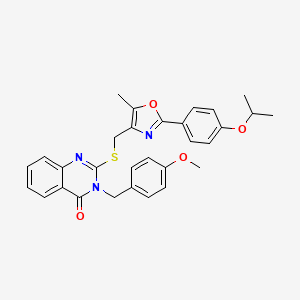
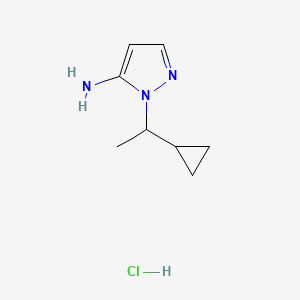
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656289.png)

